Cas no 1258708-93-8 (4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide)

4-(tert-Butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide is a specialized organic compound featuring a tert-butylsulfamoyl group and a cyanocyclobutyl moiety linked to a benzamide core. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The tert-butylsulfamoyl group enhances steric and electronic properties, while the cyanocyclobutyl fragment introduces conformational rigidity, which may improve target binding affinity. The N-methyl substitution on the benzamide further modulates solubility and metabolic stability. This compound is suited for research applications requiring precise molecular modifications, such as protease or kinase inhibitor development. Its well-defined synthesis and purity make it a reliable candidate for exploratory studies in pharmaceutical and biochemical research.
4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide structure
1258708-93-8 structure
商品名:4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide
CAS番号:1258708-93-8
MF:C17H23N3O3S
メガワット:349.447822809219
CID:6195461
PubChem ID:51094685

4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide 化学的及び物理的性質

名前と識別子

    • Z878671320
    • 1258708-93-8
    • 4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide
    • AKOS034649301
    • CHEMBL3465984
    • EN300-26680193
    • インチ: 1S/C17H23N3O3S/c1-16(2,3)19-24(22,23)14-8-6-13(7-9-14)15(21)20(4)17(12-18)10-5-11-17/h6-9,19H,5,10-11H2,1-4H3
    • InChIKey: KFWSTVOIGAEYJF-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)C(N(C)C1(C#N)CCC1)=O)(NC(C)(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 349.14601278g/mol
  • どういたいしつりょう: 349.14601278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 624
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26680193-0.05g
4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide
1258708-93-8 95.0%
0.05g
$212.0 2025-03-20

4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide 関連文献

4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamideに関する追加情報

Comprehensive Overview of 4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide (CAS No. 1258708-93-8)

The compound 4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide (CAS No. 1258708-93-8) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a tert-butylsulfamoyl group and a cyanocyclobutyl moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in modulating biological pathways, particularly in targeting enzymes and receptors involved in inflammation and metabolic disorders.

In recent years, the demand for novel sulfonamide derivatives has surged due to their versatility in medicinal chemistry. The 4-(tert-butylsulfamoyl) group in this compound enhances its binding affinity to specific protein targets, while the N-(1-cyanocyclobutyl)-N-methylbenzamide scaffold contributes to its metabolic stability. These attributes align with current trends in small molecule drug design, where researchers prioritize compounds with improved pharmacokinetic properties and reduced off-target effects.

From an industrial perspective, CAS No. 1258708-93-8 is often discussed in the context of high-throughput screening and fragment-based drug discovery. Its molecular weight and lipophilicity make it a candidate for optimizing lead compounds in oncology and neurology. Notably, the cyanocyclobutyl ring introduces conformational rigidity, which is valuable for designing selective inhibitors. This feature has sparked interest in addressing challenges like drug resistance and selectivity in kinase inhibitors.

Environmental and regulatory considerations also play a role in the compound's applications. Unlike traditional sulfonamides, 4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide exhibits lower ecotoxicity, aligning with the growing emphasis on green chemistry in synthetic workflows. Its stability under physiological conditions further supports its use in sustainable pharmaceutical manufacturing, a hot topic among industry stakeholders.

Analytical techniques such as LC-MS and NMR spectroscopy are critical for characterizing this compound. Recent advancements in AI-driven molecular modeling have enabled researchers to predict its interactions with biological targets more accurately. These innovations address common search queries like "how to analyze sulfonamide derivatives" or "computational tools for drug discovery," bridging the gap between theoretical and experimental approaches.

In summary, 4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide represents a promising scaffold for next-generation therapeutics. Its combination of structural novelty and functional efficiency positions it at the forefront of precision medicine and targeted therapy research, answering the call for safer and more effective chemical entities in modern science.

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